Methyl thioacetate

Catalog No.
S605656
CAS No.
21119-13-1
M.F
C3H6OS
M. Wt
90.15 g/mol
Availability
Inquiry
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl thioacetate

CAS Number

21119-13-1

Product Name

Methyl thioacetate

IUPAC Name

O-methyl ethanethioate

Molecular Formula

C3H6OS

Molecular Weight

90.15 g/mol

InChI

InChI=1S/C3H6OS/c1-3(5)4-2/h1-2H3

InChI Key

DTOZRCOCJVVION-UHFFFAOYSA-N

SMILES

CC(=S)OC

Synonyms

methyl thioacetate

Canonical SMILES

CC(=S)OC

O-methyl ethanethioate is a thionoester.

Methyl thioacetate (MTA) is a volatile, liquid thioester (boiling point ~66°C) that serves as a highly processable S-methyl and acetyl donor in chemical synthesis, as well as a critical controlled-release flavor reservoir in the food and beverage industry [1]. Unlike its gaseous and highly toxic degradation product, methanethiol, MTA offers a stable, handleable liquid form for industrial scaling [1]. Its unique thioester linkage provides highly pH-dependent hydrolysis kinetics, remaining stable in acidic environments while rapidly cleaving under alkaline conditions [2]. For procurement, MTA is prioritized when a process requires a predictable, cis-planar thioester model, a slow-release sulfurous flavor compound, or a liquid alternative to hazardous methanethiol gas [1].

Substituting methyl thioacetate with its closest homolog, ethyl thioacetate, or its precursor, thioacetic acid, fundamentally alters both reaction kinetics and product profiles. Structurally, ethyl thioacetate introduces a gauche conformational minimum that disrupts the strict cis-planar rigidity seen in MTA, affecting stereoselective binding in enzymatic or mechanistic models [1]. Kinetically, MTA exhibits a highly specific base-catalyzed hydrolysis profile—cleaving up to four orders of magnitude faster than thioacetic acid under alkaline conditions [2]. Furthermore, in flavor and fragrance formulations, replacing MTA with direct methanethiol introduces severe handling hazards (toxic gas vs. liquid) and eliminates the delayed-release mechanism critical for aged flavor profiles, as MTA's odor threshold is 15 to 40 times higher than that of free methanethiol [3].

Phase Stability and Precursor Processability

Methyl thioacetate provides a massive processability advantage over direct methanethiol usage. While methanethiol is a toxic, highly volatile gas with a boiling point of 6.0°C, methyl thioacetate is a stable liquid at room temperature with a boiling point of 65.9°C[1]. This nearly 60°C difference in boiling point allows MTA to be handled using standard liquid-phase chemical engineering equipment, acting as a stable reservoir that can be hydrolyzed in situ to generate methanethiolate without the need for pressurized gas infrastructure [1].

Evidence DimensionBoiling point and physical state
Target Compound DataLiquid, boiling point 65.9°C
Comparator Or BaselineMethanethiol (Gas, boiling point 6.0°C)
Quantified Difference~60°C higher boiling point, enabling standard liquid handling
ConditionsStandard atmospheric pressure (760 mmHg)

Allows buyers to source a liquid precursor for methanethiolate chemistry, eliminating the high costs and safety risks associated with toxic gas storage and handling.

Conformational Rigidity in Mechanistic Modeling

In computational and mechanistic studies of thioesters, methyl thioacetate is the preferred prototype due to its strict conformational predictability. Quantum chemical analyses (DFT/B3LYP) demonstrate that MTA strongly favors a cis, planar O=C-S-C conformation with a high rotational barrier of 11-13 kcal/mol[1]. In contrast, its homolog ethyl thioacetate exhibits a gauche methyl position (energy minimum at φ = 85°) [1]. This structural deviation makes ethyl thioacetate less reliable as a baseline model for rigid acylated cysteine side chains or standard thioester linkages.

Evidence DimensionConformational energy minimum
Target Compound DataStrictly cis-planar (rotational barrier 11-13 kcal/mol)
Comparator Or BaselineEthyl thioacetate (Gauche minimum at φ = 85°)
Quantified DifferenceElimination of the gauche conformer in MTA
ConditionsDFT/B3LYP/6-311++G** quantum chemical analysis

Ensures reliable, reproducible baseline data when procuring reagents for computational modeling, enzymatic active site studies, or rigid thioesterification.

Base-Catalyzed Hydrolysis Kinetics

The thioester linkage in methyl thioacetate exhibits extreme sensitivity to alkaline conditions compared to thioacids. At 100°C and pH 10, the hydrolysis rate of MTA is extrapolated to be four orders of magnitude faster than that of thioacetic acid (TAA) [1]. While TAA maintains a half-life of hundreds of hours under these conditions, MTA is rapidly hydrolyzed in approximately 0.3 hours [1]. Conversely, MTA demonstrates high stability at acidic pH (pH 4-5), allowing chemists to precisely trigger its cleavage simply by shifting the pH from acidic to basic [1].

Evidence DimensionHydrolysis rate at alkaline pH
Target Compound DataHalf-life ~0.3 hours
Comparator Or BaselineThioacetic acid (Half-life ~360 hours)
Quantified Difference4 orders of magnitude faster hydrolysis for MTA
ConditionspH 10 aqueous solution at 100°C

Crucial for processes requiring a stable thioester in acidic media that can be rapidly and quantitatively cleaved upon base addition.

Sensory Threshold and Controlled Flavor Release

In the formulation of foods and beverages, methyl thioacetate acts as a critical controlled-release precursor for methanethiol. MTA possesses an odor threshold 15 to 40 times higher than that of free methanethiol [1]. Because it is less immediately pungent, MTA can be dosed into matrices (such as cheese or wine) as a stable reservoir. Over time, it slowly hydrolyzes at food-relevant pH levels to release methanethiol, providing a sustained flavor profile rather than an overwhelming initial sulfurous defect [1].

Evidence DimensionOdor detection threshold
Target Compound Data15-40x higher threshold (delayed release)
Comparator Or BaselineMethanethiol (Highly pungent, threshold 0.02 – 2.0 µg/L)
Quantified Difference15 to 40-fold reduction in immediate sensory impact
ConditionsWine/beverage matrix sensory evaluation

Enables flavorists and food scientists to procure a stable, delayed-release ingredient that extends the shelf-life of desirable sulfurous notes without causing immediate sensory rejection.

In Situ Methanethiolate Generation in API Synthesis

Where liquid-phase handling is required to safely generate methanethiolate for nucleophilic substitutions, methyl thioacetate is procured to avoid the extreme safety overhead and infrastructure costs of gaseous methanethiol cylinders [1].

Controlled-Release Flavor Formulation

Where food and beverage matrices require a stable reservoir compound that slowly hydrolyzes to methanethiol during aging, providing sustained authentic notes in dairy or fermented products without immediate odor defects[2].

Base-Triggered Acylation Reactions

Where a thioester must remain completely stable in acidic or neutral aqueous environments but rapidly donate an acetyl group upon a shift to alkaline pH, leveraging its rapid base-catalyzed hydrolysis kinetics [3].

Baseline Mechanistic and Computational Modeling

Where researchers require a strictly cis-planar thioester prototype without the confounding gauche conformers present in ethyl thioacetate, ensuring clean, reproducible data for acylated cysteine models [4].

XLogP3

0.7

Wikipedia

O-methyl ethanethioate

Dates

Last modified: 02-18-2024

Explore Compound Types